Dactylin
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Overview
Description
Dactylin, also known as astragalegoside, belongs to the class of organic compounds known as flavonoid-3-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in a number of food items such as garden onion, grape, fats and oils, and cereals and cereal products. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
Gene and Developmental Biology
Dactylin is identified as a gene encoding a novel member of the F-box/WD40 protein family, with implications in developmental processes such as limb formation. It is linked to the Split Hand Split Foot malformation (SHFM3), a congenital condition marked by digit malformations. This association is due to this compound's role in ubiquitinization and proteolysis of target proteins in key signaling pathways crucial for normal limb development (Ianakiev et al., 1999). Further research on the ontogeny of this compound expression in the embryonic mouse provides insights into critical developmental periods for digit formation (Maze et al., 2009).
Plant-Based Applications
Research on Cynodon dactylon, commonly known as Bermuda grass, shows its potential in wound healing. The aqueous extract demonstrates significant results in both pharmacological and clinical studies, supporting its traditional use for wound management (Biswas et al., 2017). Additionally, Cynodon dactylon exhibits antioxidant properties, particularly in diabetes-induced oxidative stress, indicating its potential for managing diabetes-related complications (Rai et al., 2010).
Therapeutic Applications
Dactylone, a marine natural chamigrane-type sesquiterpenoid closely related to secondary metabolites of red algae, shows effectiveness as a cancer-preventive agent. Its action includes inhibition of cyclin D3 and Cdk4 expression, leading to cell cycle arrest and apoptosis, highlighting its potential in cancer therapeutics (Fedorov et al., 2007).
Properties
CAS No. |
28288-98-4 |
---|---|
Molecular Formula |
C28H32O17 |
Molecular Weight |
640.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O17/c1-40-13-4-9(2-3-12(13)42-27-23(38)21(36)18(33)15(7-29)43-27)25-26(20(35)17-11(32)5-10(31)6-14(17)41-25)45-28-24(39)22(37)19(34)16(8-30)44-28/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3 |
InChI Key |
VKVBSQRURLRCHO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
melting_point |
187-189°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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